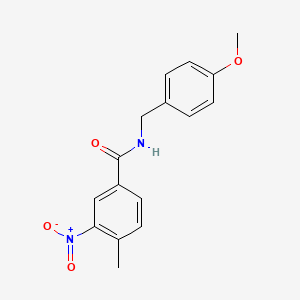

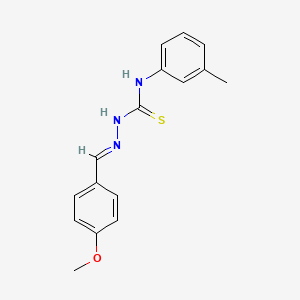

![molecular formula C14H16ClN3O2 B5554331 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and application of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide focus on its synthesis, molecular structure, and unique properties. This compound is of interest due to its potential utility in various fields, including organic chemistry and materials science, owing to its structural features and reactivity.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, including the preparation of precursors and subsequent reactions to introduce specific functional groups. For instance, the synthesis of N-substituted oxadiazole derivatives has been reported through reactions involving esterification, hydrazide formation, and cyclization steps to form the oxadiazole ring (Siddiqui et al., 2016)[https://consensus.app/papers/synthesis-pharmacological-evaluation-molecular-docking-siddiqui/06c4310244255df88c1e7cfd457d0130/?utm_source=chatgpt].

Molecular Structure Analysis

Molecular structure analysis of oxadiazole compounds reveals specific intramolecular and intermolecular interactions that influence their stability and reactivity. X-ray crystallography studies have provided insights into the arrangement of atoms and the presence of hydrogen bonds that contribute to the molecular conformation (Wang et al., 2004)[https://consensus.app/papers/1‐26‐dimethylphenylaminocarbonylmethyl‐4‐3‐4‐nitrophenyl‐124‐oxadiazol‐5‐ylmethylpiperazine-wang/07ea2e546284531582391be4a638957c/?utm_source=chatgpt].

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, such as nucleophilic substitutions and ring transformations, which are useful in synthesizing complex molecules. The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating groups attached to the oxadiazole ring (Yih et al., 1970)[https://consensus.app/papers/transformations-herbicide-yih/e1145dc57ca5551396bfda5aab2a0367/?utm_source=chatgpt].

Applications De Recherche Scientifique

Chemical Properties and Synthetic Routes

One study delves into the ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, showcasing the complex chemical behavior and potential synthetic utility of compounds within this chemical class (Jäger et al., 2002). Another study presents a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, highlighting their potent α-glucosidase inhibitory potential, suggesting potential applications in drug discovery (Iftikhar et al., 2019).

Potential Biological Activities

Research on organic N-halogen compounds, including the preparation and reactions of derivatives, hints at the versatility of these compounds for further chemical transformations, potentially leading to bioactive molecules (Fuchigami & Odo, 1977). Moreover, the synthesis and biological properties of basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides demonstrate considerable local anesthetic activity, indicating the medical application possibilities of such compounds (Saxena et al., 1984).

Advanced Materials Development

The development of blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazolering in the side chain is a remarkable exploration into the use of these compounds in creating materials with specific optical properties. These polymers exhibit high thermal stability, good solubility in organic solvents, and fluorescence in the blue region, showing their potential in the field of optoelectronics and as fluorescent materials (Hamciuc et al., 2015).

Molecular Wires and Electronic Properties

A study on molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives elaborates on the synthesis, redox, structural, and optoelectronic properties of these compounds. It highlights the potential of these materials in electronic and photonic applications due to their unique electronic properties (Wang et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)13(19)16-8-11-17-12(18-20-11)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFARELMWVLTCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)